Triptolide

Catalog No.
S545944
CAS No.
38748-32-2
M.F
C20H24O6
M. Wt
360.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triptolide

CAS Number

38748-32-2

Product Name

Triptolide

IUPAC Name

(6aS,7aS,8R,8aR,9aS,9bS,10aS,10bS)-8-hydroxy-8a-isopropyl-10b-methyl-1,5,5b,6,6a,8,8a,9a,9b,10b-decahydrotris(oxireno)[2',3':4b,5;2'',3'':6,7;2''',3''':8a,9]phenanthro[1,2-c]furan-3(2H)-one.

Molecular Formula

C20H24O6

Molecular Weight

360.4 g/mol

InChI

InChI=1S/C20H24O6/c1-8(2)18-13(25-18)14-20(26-14)17(3)5-4-9-10(7-23-15(9)21)11(17)6-12-19(20,24-12)16(18)22/h8,11-14,16,22H,4-7H2,1-3H3/t11?,12-,13-,14-,16+,17-,18-,19+,20+/m0/s1

InChI Key

DFBIRQPKNDILPW-KTGKZQHOSA-N

SMILES

O=C(OC1)C2=C1[C@@](C[C@H]3[C@]4(O3)[C@@]5(O6)[C@@H]6[C@H](O7)[C@@]7(C(C)C)[C@H]4O)([H])[C@]5(C)CC2

Solubility

Soluble in DMSO, not in water

Synonyms

PG490; PG-490; PG 490; NSC163062; NSC-163062; NSC 163062; Tripterygium wilfordii; Triptolide.

Canonical SMILES

CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2O)O7)COC6=O)C

Isomeric SMILES

CC(C)[C@@]12[C@@H](O1)[C@H]3[C@@]4(O3)[C@]5(CCC6=C([C@@H]5C[C@H]7[C@]4([C@@H]2O)O7)COC6=O)C

Description

The exact mass of the compound Triptolide is 360.15729 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163062. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Diterpenes - Supplementary Records. It belongs to the ontological category of oxacycle in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Triptolide is a natural product extracted from the Tripterygium wilfordii plant, traditionally used in Chinese medicine []. However, recent scientific research has revealed a wide range of potential therapeutic applications for triptolide, making it a molecule of significant interest. Here, we explore some of the key areas of scientific research involving triptolide:

Anti-Cancer Properties

Triptolide has been shown to possess anti-cancer properties in various studies. It can induce cell death in cancer cells through multiple mechanisms, including inhibiting cell proliferation, promoting apoptosis (programmed cell death), and disrupting angiogenesis (the formation of new blood vessels that tumors need to grow) [, ]. Research is ongoing to investigate the effectiveness of triptolide in different cancer types, either alone or in combination with other therapies [].

Anti-Inflammatory Effects

Triptolide exhibits anti-inflammatory properties, potentially making it beneficial for conditions like rheumatoid arthritis and inflammatory bowel disease. Studies suggest it can suppress the activity of inflammatory pathways and the production of inflammatory mediators [, ]. However, further research is needed to determine the optimal dosage and delivery methods for triptolide in treating inflammatory diseases.

Neuroprotective Potential

Some scientific research suggests that triptolide might have neuroprotective effects. Studies have shown that it can protect nerve cells from damage caused by various factors, including stroke and neurodegenerative diseases like Alzheimer's and Parkinson's disease [, ]. More research is needed to understand the underlying mechanisms and translate these findings into potential treatments for neurological disorders.

Additional Areas of Investigation

Triptolide's diverse biological effects are being explored in other areas of scientific research. These include investigations into its potential benefits for treating fibrosis (excessive scar tissue formation) [], viral infections, and autoimmune diseases. However, these investigations are still in the pre-clinical stages, and further research is necessary to determine triptolide's safety and efficacy in these contexts.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

0.2

Exact Mass

360.15729

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

19ALD1S53J

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (50%): Fatal if swallowed [Danger Acute toxicity, oral];
H301 (50%): Toxic if swallowed [Danger Acute toxicity, oral];
H330 (25%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H361 (25%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Antineoplastic Agents, Alkylating

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

38748-32-2

Wikipedia

Triptolide

Dates

Modify: 2023-08-15
1: Zheng Y, Zhang WJ, Wang XM. Triptolide with potential medicinal value for diseases of the central nervous system. CNS Neurosci Ther. 2013 Feb;19(2):76-82. doi: 10.1111/cns.12039. Epub 2012 Dec 18. Review. PubMed PMID: 23253124.
2: Tang W, Zuo JP. Immunosuppressant discovery from Tripterygium wilfordii Hook f: the novel triptolide analog (5R)-5-hydroxytriptolide (LLDT-8). Acta Pharmacol Sin. 2012 Sep;33(9):1112-8. doi: 10.1038/aps.2012.108. Epub 2012 Aug 27. Review. PubMed PMID: 22922344.
3: Han R, Rostami-Yazdi M, Gerdes S, Mrowietz U. Triptolide in the treatment of psoriasis and other immune-mediated inflammatory diseases. Br J Clin Pharmacol. 2012 Sep;74(3):424-36. doi: 10.1111/j.1365-2125.2012.04221.x. Review. PubMed PMID: 22348323; PubMed Central PMCID: PMC3477344.
4: Zhou ZL, Yang YX, Ding J, Li YC, Miao ZH. Triptolide: structural modifications, structure-activity relationships, bioactivities, clinical development and mechanisms. Nat Prod Rep. 2012 Apr;29(4):457-75. doi: 10.1039/c2np00088a. Epub 2012 Jan 23. Review. PubMed PMID: 22270059.
5: Liu Q. Triptolide and its expanding multiple pharmacological functions. Int Immunopharmacol. 2011 Mar;11(3):377-83. doi: 10.1016/j.intimp.2011.01.012. Epub 2011 Jan 19. Review. PubMed PMID: 21255694.
6: Pan J. RNA polymerase - an important molecular target of triptolide in cancer cells. Cancer Lett. 2010 Jun 28;292(2):149-52. doi: 10.1016/j.canlet.2009.11.018. Epub 2010 Jan 4. Review. PubMed PMID: 20045594.
7: Qiu D, Kao PN. Immunosuppressive and anti-inflammatory mechanisms of triptolide, the principal active diterpenoid from the Chinese medicinal herb Tripterygium wilfordii Hook. f. Drugs R D. 2003;4(1):1-18. Review. PubMed PMID: 12568630.
8: Chen BJ. Triptolide, a novel immunosuppressive and anti-inflammatory agent purified from a Chinese herb Tripterygium wilfordii Hook F. Leuk Lymphoma. 2001 Jul;42(3):253-65. Review. PubMed PMID: 11699390.
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